An In-Depth Technical Guide to 4-Amino-4-methylpentanenitrile: Physicochemical Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Amino-4-methylpentanenitrile: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4-methylpentanenitrile is a fascinating and versatile building block in the realm of organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its structure, which incorporates both a nitrile and a tertiary amine functional group, imparts a unique reactivity profile that allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-4-methylpentanenitrile, detailed synthetic and analytical protocols, and an exploration of its current and potential applications in the pharmaceutical industry.
The presence of the aminonitrile moiety is a key feature in a number of pharmacologically active compounds. The nitrile group can act as a bioisostere for other functional groups and participate in crucial binding interactions with biological targets, while the amino group provides a handle for further molecular elaboration and can influence the pharmacokinetic properties of a molecule. Understanding the fundamental characteristics of molecules like 4-Amino-4-methylpentanenitrile is therefore of paramount importance for the rational design of new therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. While experimentally determined data for 4-Amino-4-methylpentanenitrile is not extensively available in the public domain, a combination of predicted values and data from analogous compounds allows for a reliable estimation of its key characteristics.
Table 1: Physicochemical Properties of 4-Amino-4-methylpentanenitrile
| Property | Value | Source |
| CAS Number | 1265634-34-1 | [1][2] |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from analogous compounds |
| Boiling Point | 203.0 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Predicted: Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred from analogous compounds[4] |
| pKa | Predicted: ~9-10 (for the conjugate acid of the tertiary amine) | Inferred from analogous tertiary amines |
Synthesis and Purification
The synthesis of 4-Amino-4-methylpentanenitrile can be approached through the well-established Strecker synthesis, a versatile method for the preparation of α-aminonitriles. This one-pot, three-component reaction involves the condensation of a ketone with an amine and a cyanide source.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 4-Amino-4-methylpentanenitrile via a Strecker-type reaction.
Experimental Protocol: Synthesis of 4-Amino-4-methylpentanenitrile (Representative)
This protocol is adapted from general procedures for the synthesis of tertiary aminonitriles.[5]
Materials:
-
Acetone
-
Ammonia (e.g., 7N solution in methanol)
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Reaction Setup: To a stirred solution of acetone (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ammonia solution (1.2 eq). Stir the mixture for 30 minutes.
-
Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. It is often beneficial to pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent streaking of the basic amine product.[6]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) containing 1% triethylamine.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford 4-Amino-4-methylpentanenitrile.
-
Chemical Reactivity and Applications in Drug Development
The dual functionality of 4-Amino-4-methylpentanenitrile makes it a valuable intermediate in the synthesis of more complex molecules.[7]
Reactivity Profile
Caption: Reactivity map of 4-Amino-4-methylpentanenitrile highlighting transformations of the amine and nitrile groups.
-
Reactions of the Amino Group: The tertiary amine is nucleophilic and can undergo reactions such as alkylation and acylation. This allows for the introduction of various substituents, modifying the steric and electronic properties of the molecule.
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This versatility is highly valuable in constructing diverse molecular scaffolds.[8]
Role in Medicinal Chemistry
Aminonitriles are recognized as important pharmacophores and versatile synthetic intermediates in drug discovery.[8] The nitrile group can act as a hydrogen bond acceptor and its linear geometry can be advantageous for fitting into specific binding pockets of enzymes or receptors. Furthermore, the introduction of a nitrile group can improve the metabolic stability and pharmacokinetic profile of a drug candidate.
While specific examples of 4-Amino-4-methylpentanenitrile in marketed drugs are not readily found, its structural motif is present in various developmental and investigational compounds. It serves as a key building block for the synthesis of:
-
Enzyme Inhibitors: The nitrile group can act as a "warhead" that covalently or non-covalently interacts with active site residues of enzymes.
-
GPCR Ligands: The amine functionality can be crucial for interaction with G-protein coupled receptors.
-
Heterocyclic Scaffolds: The reactivity of both the amine and nitrile groups can be exploited in the synthesis of complex heterocyclic systems, which are prevalent in many drug classes.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Amino-4-methylpentanenitrile. The following are the expected characteristic spectral features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 4-Amino-4-methylpentanenitrile
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), methylene protons adjacent to the quaternary carbon (triplet), and methylene protons adjacent to the nitrile group (triplet). The chemical shifts will be influenced by the neighboring functional groups. |
| ¹³C NMR | Resonances for the quaternary carbon, the nitrile carbon, the methyl carbons, and the two methylene carbons. The nitrile carbon typically appears in the range of 115-125 ppm. |
| FTIR (cm⁻¹) | A characteristic sharp, medium-intensity peak for the C≡N stretch around 2240-2260 cm⁻¹. C-H stretching vibrations around 2850-3000 cm⁻¹. N-H stretching vibrations will be absent due to the tertiary amine. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would likely involve the loss of a methyl group or cleavage adjacent to the nitrogen atom (α-cleavage). |
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 4-Amino-4-methylpentanenitrile. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for aminonitriles should be followed.
-
Toxicity: Nitriles can be toxic and may release hydrogen cyanide upon hydrolysis. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
4-Amino-4-methylpentanenitrile is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a tertiary amine and a nitrile functional group provides a platform for diverse chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a representative synthetic protocol, and an exploration of its potential applications based on the well-established chemistry of aminonitriles. As the demand for novel and diverse chemical entities in pharmaceutical research continues to grow, the importance of understanding and utilizing such fundamental building blocks will undoubtedly increase.
References
-
Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros. Retrieved from [Link]
-
Chemsrc. (2025, November 2). 4-Amino-4-methylpentanenitrile | CAS#:1265634-34-1. Retrieved from [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021, January 7). National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]
-
ResearchGate. (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpentanenitrile. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2013, September 12). WO 2013/134298 A1.
- Google Patents. (n.d.). CA1164479A - Preparation of aminoacetonitrile derivatives.
-
MySkinRecipes. (n.d.). 4-amino-4-methylpentanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Institutes of Health. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 4-amino-4-methylpentanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
-
MDPI. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]
-
PubMed. (2014, March 24). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-amino- And 3-amidofluoropiperidines. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
- Google Patents. (n.d.). US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.
-
PubMed. (n.d.). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-amino-4-methylpentanenitrile 95% | CAS: 1265634-34-1 | AChemBlock [achemblock.com]
- 3. 4-Amino-4-methylpentanenitrile | CAS#:1265634-34-1 | Chemsrc [chemsrc.com]
- 4. CAS 542-54-1: 4-Methylpentanenitrile | CymitQuimica [cymitquimica.com]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-amino-4-methylpentanenitrile [myskinrecipes.com]
- 8. Amino Nitriles - Enamine [enamine.net]
